3-Methoxypropane-1-sulfonamide
Overview
Description
3-Methoxypropane-1-sulfonamide is a compound known for its extensive applications in various fields of research and industry. It has a molecular weight of 153.2 .
Synthesis Analysis
The synthesis of 3-Methoxypropane-1-sulfonamide involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which produces a greater yield compared to other methods . The most frequent and common method involves a reaction of 3-bromopropanol methyl ether with sodium sulfite in water for 24 hours under heating/reflux conditions .Molecular Structure Analysis
The molecular formula of 3-Methoxypropane-1-sulfonamide is C4H11NO3S . The InChI Code is 1S/C4H11NO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) and the InChI key is WCEYYHIMDPOBRD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Methoxypropane-1-sulfonamide is a powder at room temperature . The exact physical and chemical properties such as density, boiling point, and melting point are not mentioned in the search results .Scientific Research Applications
- Application : Researchers use 3-methoxypropane-1-sulfonamide as a precursor to synthesize alternative sulfur(VI) compounds. These compounds find applications in medicinal chemistry, materials science, and organic synthesis .
- Application : It acts as an alkyl transfer reagent, facilitating the transfer of alkyl groups to acids, alcohols, and phenols. This property is valuable in synthetic chemistry and drug development .
- Application : Researchers use 3-methoxypropane-1-sulfonamide to temporarily protect amino groups during complex organic syntheses. After the desired reactions, the protecting group can be selectively removed .
- Application : Scientists explore derivatives of 3-methoxypropane-1-sulfonamide for their potential as enzyme inhibitors, antimicrobial agents, or anti-inflammatory drugs .
- Application : Researchers use 3-methoxypropane-1-sulfonamide in ion exchange resins and chromatography columns for separation and purification of various compounds .
Sulfonimidates as Building Blocks
Alkyl Transfer Reagents
Protecting Group in Organic Synthesis
Medicinal Chemistry
Ion Exchange Resins and Chromatography
Stabilizing Transition Metal Complexes
Mechanism of Action
3-Methoxypropane-1-sulfonamide: is a sulfonamide compound. Sulfonamides are a class of antibiotics that inhibit bacterial growth. Their primary target is dihydropteroate synthase , an enzyme involved in the synthesis of folic acid (vitamin B9) in bacteria. Folic acid is essential for DNA and RNA production, making it crucial for bacterial growth and replication .
Future Directions
Recent advances in innovative electrolyte molecular designs, such as ether, ester, sulfone, sulfonamide, phosphate, and salt, are aimed at overcoming challenges in the field of energy storage . This suggests that 3-Methoxypropane-1-sulfonamide could potentially play a role in future developments in this area .
properties
IUPAC Name |
3-methoxypropane-1-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEYYHIMDPOBRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypropane-1-sulfonamide | |
CAS RN |
926295-50-3 | |
Record name | 3-methoxypropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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